ODM-204 -

ODM-204

Catalog Number: EVT-1535262
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ODM-204 is an orally available inhibitor of both the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17) and androgen receptor (AR), with potential anti-androgen and antineoplastic activities. Upon oral administration, CYP17/AR inhibitor ODM 204 selectively inhibits the enzymatic activity of CYP17A1 in both the testes and adrenal glands, thereby inhibiting androgen production. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. In addition, ODM 204 binds to ARs in target tissues and inhibits androgen-induced receptor activation and AR nuclear translocation, which prevents the binding to and transcription of AR-responsive genes. This leads to an inhibition of growth in AR-expressing prostate cancer cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Overview

ODM-204 is a novel nonsteroidal compound developed for the treatment of castration-resistant prostate cancer, a challenging advanced form of prostate cancer characterized by persistent androgen receptor signaling despite low levels of circulating androgens. This compound functions through dual mechanisms: it inhibits the enzyme steroid 17-alpha-hydroxylase/17,20-lyase, also known as CYP17A1, and blocks androgen receptor activity. These actions are intended to reduce androgenic stimulation in patients, making ODM-204 a promising therapeutic option for managing this aggressive cancer type .

Source and Classification

ODM-204 was discovered and developed by a research team aiming to address the limitations of existing treatments for prostate cancer. The compound falls under the classification of enzyme inhibitors and androgen receptor antagonists, targeting specific biochemical pathways involved in prostate cancer progression . Its development has involved extensive preclinical studies and clinical trials to evaluate its efficacy and safety in human subjects.

Synthesis Analysis

Methods

Technical Details

The synthesis may utilize methods such as:

  • Refluxing: To facilitate reactions at elevated temperatures.
  • Chromatography: For purification of intermediates.
  • Mass Spectrometry: To confirm the molecular weight and structure of synthesized compounds.

These methods ensure high purity and yield of ODM-204 suitable for biological testing .

Molecular Structure Analysis

Structure

The molecular structure of ODM-204 is characterized by its nonsteroidal framework, which is crucial for its function as an androgen receptor antagonist. The specific arrangement of functional groups allows it to effectively inhibit CYP17A1 and bind to the androgen receptor.

Data

While exact structural formulas are not detailed in the available literature, studies indicate that ODM-204 possesses a complex structure that enables dual inhibition mechanisms. Its structural integrity is essential for its biological activity against prostate cancer cells .

Chemical Reactions Analysis

Reactions

ODM-204 undergoes several key reactions in biological systems:

  • Inhibition of CYP17A1: This reaction prevents the conversion of pregnenolone to dehydroepiandrosterone, ultimately reducing levels of testosterone and dihydrotestosterone.
  • Androgen Receptor Blockade: ODM-204 competes with natural ligands for binding sites on the androgen receptor, inhibiting downstream signaling pathways that promote tumor growth.

Technical Details

The effectiveness of ODM-204 in these reactions has been assessed using various in vitro assays involving human cell lines and animal models. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to analyze metabolic pathways and confirm inhibition efficacy .

Mechanism of Action

The mechanism of action for ODM-204 involves two primary processes:

  1. CYP17A1 Inhibition: By blocking this enzyme, ODM-204 reduces the synthesis of androgens, which are critical for the growth and survival of prostate cancer cells.
  2. Androgen Receptor Antagonism: By binding to the androgen receptor with high affinity, ODM-204 prevents receptor activation by endogenous androgens, leading to decreased proliferation of cancer cells.

This dual mechanism is particularly effective in castration-resistant prostate cancer, where traditional therapies often fail due to continued androgen receptor signaling .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: ODM-204 is typically presented as a solid crystalline compound.
  • Solubility: It exhibits solubility characteristics that facilitate its formulation for oral administration.

Chemical Properties

  • Molecular Weight: Specific molecular weight data is not disclosed but is crucial for pharmacokinetic modeling.
  • Stability: The compound shows stability under physiological conditions, which is vital for therapeutic efficacy.

Analyses such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) may be employed to assess thermal stability and phase transitions during formulation development .

Applications

ODM-204 has significant potential applications in scientific research and clinical settings:

  • Prostate Cancer Treatment: It is primarily investigated as a treatment option for patients with castration-resistant prostate cancer.
  • Research Tool: The compound can serve as a valuable tool in studies exploring androgen receptor signaling pathways and steroidogenesis.

Clinical trials have demonstrated its ability to inhibit tumor growth effectively, making it a candidate for further development in oncology .

Introduction to ODM-204 in Prostate Cancer Therapeutics

Contextualizing Castration-Resistant Prostate Cancer (CRPC) Pathophysiology

Prostate cancer progression to castration-resistant states represents a critical therapeutic challenge. Despite androgen deprivation therapy (ADT), CRPC tumors maintain androgen receptor (AR) signaling through several resistance mechanisms:

  • Intratumoral Androgen Synthesis: CRPC tumors exploit CYP17A1 (lyase and hydroxylase) activity to generate androgens from adrenal precursors, sustaining AR activation despite systemic castration [3].
  • AR Amplification & Mutations: Approximately 50-85% of CRPC tumors exhibit AR gene amplification, increasing receptor density and sensitivity to low androgen concentrations. Mutations in the ligand-binding domain (LBD) enable promiscuous activation by non-androgenic ligands [3].
  • Constitutively Active Splice Variants: Truncated AR isoforms (e.g., AR-V7) lack the LBD, enabling ligand-independent transcription. AR-V7 expression increases 20-fold in CRPC compared to hormone-naïve disease [3].

These adaptations render single-target therapies ineffective long-term, necessitating multi-mechanistic approaches.

Table 1: Key Resistance Mechanisms in CRPC

MechanismPrevalence in CRPCFunctional Consequence
CYP17A1 Upregulation60-70%Intratumoral androgen synthesis
AR Amplification50-85%Hypersensitivity to residual androgens
AR Splice Variants15-30%Ligand-independent AR signaling
AR Mutations10-15%Broadened ligand specificity

Rationale for Dual Inhibition of Androgen Receptor (AR) and CYP17A1

Simultaneous blockade of androgen synthesis and AR signaling addresses key CRPC resistance pathways:

  • Synergistic Pathway Suppression: CYP17A1 inhibition depletes ligands required for AR activation, while AR antagonists prevent nuclear translocation and DNA binding. This prevents compensatory signaling observed with monotherapies [3].
  • Overcoming CYP17A1 Escape: Drugs like abiraterone reduce systemic androgens but inadequately suppress intratumoral synthesis. Dual targeting ensures broader suppression of tumor microenvironments [1].
  • Bypassing Splice Variant Resistance: Though splice variants remain challenging, combined AR/CYP17A1 inhibition reduces selective pressure favoring variant emergence compared to sequential therapy [3].

Preclinical data indicate dual inhibitors reduce tumor proliferation more effectively than single-target agents. In xenograft models, ODM-204 suppressed >90% of CRPC tumor growth versus 40-60% with selective inhibitors [1].

Table 2: Pharmacodynamic Profile of ODM-204 vs. Established Agents

DrugCYP17A1 IC50 (nM)AR Binding IC50 (nM)Mechanistic Class
ODM-2042280Dual inhibitor
Abiraterone2.8>10,000CYP17A1 inhibitor
Enzalutamide>100,00021AR antagonist
Darolutamide>100,00011AR antagonist

Source: MedchemExpress biochemical assays [6]

Emergence of ODM-204 as a Novel Nonsteroidal Therapeutic Agent

ODM-204 is a first-in-class oral nonsteroidal molecule engineered to concurrently inhibit CYP17A1 and AR signaling. Key characteristics include:

  • Molecular Design: Unlike steroidal CYP17A1 inhibitors (e.g., abiraterone), ODM-204’s nonsteroidal structure avoids off-target glucocorticoid/mineralocorticoid effects, reducing prednisone co-administration needs [1] [6].
  • Pharmacodynamic Efficacy: In the first-in-human phase I study (N=23), ODM-204 achieved:
  • Near-complete testosterone suppression (<0.5 ng/dL) across all dose levels
  • >50% PSA reduction in 13% of patients by week 12
  • Extended disease control (>1 year) in responders [1] [2]
  • Pharmacokinetic Limitations: Despite biochemical efficacy, suboptimal pharmacokinetics were observed:
  • Dose-dependent AUC increases plateaued at 300 mg
  • Reduced drug exposure after repeated dosing (200–500 mg doses)
  • Led to discontinuation of development post-phase I/II [1] [4]

Table 3: Phase I Clinical Response to ODM-204 (N=23)

ParameterResponseSignificance
Testosterone SuppressionSustained castrate levelsConfirmed target engagement
PSA50 Rate13% (3/23) at week 12Preliminary antitumor activity
Treatment Duration>1 year in respondersProof of durable clinical benefit
Plasma ExposureReduced AUC after repeated dosingLimited efficacy at higher doses

ODM-204’s development highlighted the feasibility of dual AR/CYP17A1 inhibition while underscoring pharmacokinetic optimization challenges. Its discontinuation informed next-generation candidates with improved bioavailability and sustained target coverage [1] [4] [6].

Concluding Remarks

ODM-204 represented a mechanistically rational approach to overcome CRPC’s adaptive AR signaling. Its nonsteroidal structure and target engagement validated dual inhibition as a viable strategy, though pharmacokinetic limitations curtailed clinical advancement. Future dual inhibitors require enhanced drug-like properties to maintain therapeutic exposure between doses. ODM-204’s legacy resides in its proof-of-principle efficacy, informing ongoing efforts to develop multi-targeted agents against treatment-resistant prostate cancer.

Table 4: Key Developmental Timeline of ODM-204

PhaseStatusPrimary FindingsClinicalTrials ID
PreclinicalCompletedDual inhibition with IC50s of 22 nM (CYP17A1) and 80 nM (AR)N/A
Phase ICompleted (2018)Established tolerability; identified PK limitationsEudraCT 2014-003642-26
Phase I/IIDiscontinuedInsufficient exposure for sustained target inhibitionIRAS ID 167335

Properties

Product Name

ODM-204

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

ODM204; ODM-204; ODM 204.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.